molecular formula C41H36ClF3N2O4S B1671530 Giripladib CAS No. 865200-20-0

Giripladib

Numéro de catalogue B1671530
Numéro CAS: 865200-20-0
Poids moléculaire: 745.2 g/mol
Clé InChI: NHHBNHIPCSPSHQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Giripladib is under investigation in clinical trial NCT00396955 . This trial is a study comparing 4 dose regimens of PLA-695, Naproxen, and Placebo in subjects with osteoarthritis of the knee .


Synthesis Analysis

Giripladib has been studied for its effects on platelet activation . In a whole blood shear-based flow chamber assay, giripladib, a cPLA2α inhibitor, reduced platelet adhesion and accumulation on collagen . Moreover, giripladib differentially affected P-selectin expression and GPIIbIIIa activation .


Molecular Structure Analysis

The molecular formula of Giripladib is C41H36ClF3N2O4S . Its molecular weight is 745.25 g/mol . The IUPAC name for Giripladib is 4-[3-[1-benzhydryl-5-chloro-2-[2-[[2-(trifluoromethyl)phenyl]methylsulfonylamino]ethyl]indol-3-yl]propyl]benzoic acid .


Chemical Reactions Analysis

Giripladib has been shown to have an effect on the liberation of arachidonic acid from glycerophospholipids (GPL) sources in human platelets . It was observed that at later time points, arachidonyl-PC and arachidonyl-PE mass continues to decrease, leaving open the possibility of an additional lipase working on these pools . Loss of arachidonyl-PI was partially but significantly inhibited by giripladib .


Physical And Chemical Properties Analysis

Giripladib has a molecular weight of 745.25 . Its exact mass is 744.2036410 . The PSA of Giripladib is 96.78000 .

Applications De Recherche Scientifique

Platelet Adhesion and Accumulation Inhibition

Giripladib has been shown to reduce platelet adhesion and accumulation on collagen in a whole blood shear-based flow chamber assay. This indicates its potential use in conditions where platelet aggregation is a concern, such as cardiovascular diseases .

Breast Cancer Stem Cell Targeting

Research suggests that Giripladib can significantly reduce stemness and chemo-resistance in breast cancer stem cells (BCSCs). It has been found effective in combination with the chemotherapy drug doxorubicin, killing BCSCs both in vivo and in vitro .

Osteoarthritis Treatment

Giripladib has been investigated in clinical trials for its effectiveness in treating osteoarthritis of the knee. Although a phase II clinical trial was terminated, the drug’s potential for managing osteoarthritis symptoms remains an area of interest .

Rheumatoid Arthritis Management

There has been a completed phase 1 clinical trial evaluating the pharmacokinetic interaction between Giripladib and Methotrexate when coadministered orally to adult subjects with rheumatoid arthritis, suggesting its possible application in this field .

Inhibition of Cytosolic Phospholipase A (cPLA2α)

Giripladib acts as an inhibitor of cPLA2α, which plays a role in various inflammatory processes. Its inhibition could be beneficial in diseases where inflammation is a key factor .

Lipid Metabolism Regulation

A novel long non-coding RNA (lncRNA) ROPM-mediated lipid metabolism governs breast cancer progression, and Giripladib has been found to potently affect this pathway, indicating its role in lipid metabolism-related research .

Safety And Hazards

The safety and hazards of Giripladib are not fully known as it is still under investigation in clinical trials .

Propriétés

IUPAC Name

4-[3-[1-benzhydryl-5-chloro-2-[2-[[2-(trifluoromethyl)phenyl]methylsulfonylamino]ethyl]indol-3-yl]propyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H36ClF3N2O4S/c42-33-22-23-37-35(26-33)34(16-9-10-28-18-20-31(21-19-28)40(48)49)38(47(37)39(29-11-3-1-4-12-29)30-13-5-2-6-14-30)24-25-46-52(50,51)27-32-15-7-8-17-36(32)41(43,44)45/h1-8,11-15,17-23,26,39,46H,9-10,16,24-25,27H2,(H,48,49)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHBNHIPCSPSHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C4=C(C=C(C=C4)Cl)C(=C3CCNS(=O)(=O)CC5=CC=CC=C5C(F)(F)F)CCCC6=CC=C(C=C6)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H36ClF3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00471130
Record name Giripladib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

745.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Giripladib

CAS RN

865200-20-0
Record name Giripladib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15426
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Giripladib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GIRIPLADIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W10Q5H7WD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Giripladib
Reactant of Route 2
Giripladib
Reactant of Route 3
Giripladib
Reactant of Route 4
Reactant of Route 4
Giripladib
Reactant of Route 5
Giripladib
Reactant of Route 6
Reactant of Route 6
Giripladib

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.